1(2H)-Naphthalenone, 2-[bis(methylthio)methylene]-3,4-dihydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1(2H)-Naphthalenone, 2-[bis(methylthio)methylene]-3,4-dihydro- is a compound of significant interest in organic chemistry. This compound is known for its unique structure, which includes a naphthalenone core with bis(methylthio)methylene and dihydro functionalities. Its distinct chemical properties make it a valuable intermediate in various synthetic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1(2H)-Naphthalenone, 2-[bis(methylthio)methylene]-3,4-dihydro- typically involves the reaction of naphthalenone derivatives with bis(methylthio)methylene reagents. One common method includes the use of sodium ethoxide as a base catalyst to facilitate the reaction . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to produce high-quality 1(2H)-Naphthalenone, 2-[bis(methylthio)methylene]-3,4-dihydro-.
Chemical Reactions Analysis
Types of Reactions
1(2H)-Naphthalenone, 2-[bis(methylthio)methylene]-3,4-dihydro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the naphthalenone core to dihydronaphthalenone derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydronaphthalenone derivatives, and various substituted naphthalenone compounds. These products have diverse applications in organic synthesis and medicinal chemistry.
Scientific Research Applications
1(2H)-Naphthalenone, 2-[bis(methylthio)methylene]-3,4-dihydro- has several scientific research applications:
Biology: The compound is used in the study of enzyme inhibition and as a probe for understanding biological pathways.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1(2H)-Naphthalenone, 2-[bis(methylthio)methylene]-3,4-dihydro- involves its interaction with molecular targets such as enzymes and receptors. The bis(methylthio)methylene group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The naphthalenone core can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 1,1-Dicyano-2,2-bis(methylthio)ethene
- 1,1-Dicyano-2,2-bis(methylthio)ethylene
- 2,2-Bis(methylthio)-1,1-ethylenedicarbonitrile
- 2-Cyano-3,3-bis(methylthio)acrylonitrile
Uniqueness
1(2H)-Naphthalenone, 2-[bis(methylthio)methylene]-3,4-dihydro- is unique due to its naphthalenone core, which imparts distinct chemical properties and reactivity compared to other bis(methylthio)methylene compounds. Its ability to undergo a wide range of chemical reactions and its applications in various fields make it a valuable compound in scientific research and industry .
Properties
CAS No. |
57663-21-5 |
---|---|
Molecular Formula |
C13H14OS2 |
Molecular Weight |
250.4 g/mol |
IUPAC Name |
2-[bis(methylsulfanyl)methylidene]-3,4-dihydronaphthalen-1-one |
InChI |
InChI=1S/C13H14OS2/c1-15-13(16-2)11-8-7-9-5-3-4-6-10(9)12(11)14/h3-6H,7-8H2,1-2H3 |
InChI Key |
FHVJLCLKOVGHHT-UHFFFAOYSA-N |
Canonical SMILES |
CSC(=C1CCC2=CC=CC=C2C1=O)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.